molecular formula C13H20F2N2 B13161065 (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine

(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine

Cat. No.: B13161065
M. Wt: 242.31 g/mol
InChI Key: KUHQDOZLHTVGCP-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is a chemical compound with the molecular formula C13H20F2N2 This compound is characterized by the presence of an amino group, two fluorine atoms, a benzyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2,2-difluoropropanol with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzylated intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and propan-2-yl groups can enhance its lipophilicity, facilitating its passage through cell membranes. The fluorine atoms can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2,2-difluoropropyl)(phenyl)(propan-2-yl)amine: Similar structure but with a phenyl group instead of a benzyl group.

    (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is unique due to the presence of both benzyl and propan-2-yl groups, which can enhance its chemical reactivity and potential biological activity. The combination of these groups with the difluoropropyl moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H20F2N2

Molecular Weight

242.31 g/mol

IUPAC Name

N'-benzyl-2,2-difluoro-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C13H20F2N2/c1-11(2)17(10-13(14,15)9-16)8-12-6-4-3-5-7-12/h3-7,11H,8-10,16H2,1-2H3

InChI Key

KUHQDOZLHTVGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(CN)(F)F

Origin of Product

United States

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